4-Hydroxymethyl-3-methylphenylboronic acid
Description
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Properties
IUPAC Name |
[4-(hydroxymethyl)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUMAXFJNQYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675315 | |
| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-88-5 | |
| Record name | B-[4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxymethyl-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 4-Hydroxymethyl-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published protocol for this specific molecule, this document outlines a highly plausible and well-precedented synthetic strategy based on the palladium-catalyzed Miyaura borylation reaction. This method is selected for its high functional group tolerance, which circumvents the need for protection-deprotection steps of the reactive hydroxymethyl group.
Proposed Synthetic Pathway: Palladium-Catalyzed Miyaura Borylation
The recommended synthetic approach involves the direct conversion of a commercially available aryl bromide, (4-bromo-3-methylphenyl)methanol, into the target boronic acid pinacol ester. This transformation is achieved via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the final boronic acid, although the pinacol ester is often directly suitable for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst.
Caption: Proposed synthesis of this compound via Miyaura borylation.
Experimental Protocol
This section provides a detailed, representative experimental procedure for the synthesis of the target molecule's pinacol ester derivative. The protocol is adapted from established Miyaura borylation methods for functionalized aryl bromides.[1][2][3]
Reaction: Palladium-Catalyzed Borylation of (4-bromo-3-methylphenyl)methanol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Amount |
| (4-bromo-3-methylphenyl)methanol | C₈H₉BrO | 201.06 | 5.0 | 1.0 | 1.005 g |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 6.0 | 1.2 | 1.524 g |
| Potassium Acetate (KOAc), anhydrous | CH₃COOK | 98.14 | 15.0 | 3.0 | 1.472 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 0.15 | 0.03 | 110 mg |
| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | - | - | 25 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add (4-bromo-3-methylphenyl)methanol (1.005 g, 5.0 mmol), bis(pinacolato)diboron (1.524 g, 6.0 mmol), potassium acetate (1.472 g, 15.0 mmol), and PdCl₂(dppf) (110 mg, 0.15 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Combine the filtrates and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 2-(4-(hydroxymethyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, typically as a white solid.
-
(Optional) Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1N HCl) in a suitable solvent like acetone or THF, followed by extraction, to yield this compound.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data and reaction conditions for Miyaura borylation reactions of functionalized aryl bromides, which are expected to be comparable for the synthesis of the target molecule.
| Parameter | Typical Range / Value | Reference(s) |
| Yield | 70 - 95% | [1][3][4] |
| Catalyst Loading | 1 - 3 mol% | [1][4][5] |
| Reaction Time | 8 - 24 hours | [6] |
| Temperature | 80 - 110 °C | [6] |
| Purity | >95% (after chromatography) | General Knowledge |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Step-by-step workflow for the synthesis of the target boronic acid pinacol ester.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of 4-Hydroxymethyl-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Hydroxymethyl-3-methylphenylboronic acid, a key building block in pharmaceutical and materials science. Understanding the stability profile of this compound is critical for ensuring the quality, efficacy, and safety of resulting products. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment, based on established principles for boronic acids and regulatory guidelines.
Core Stability Profile
This compound is a solid that is generally stable at room temperature when stored in a tightly sealed container, protected from light and moisture. However, like many boronic acids, it is susceptible to degradation under certain conditions. The primary degradation pathways include oxidation and hydrolysis (protodeboronation). For optimal long-term stability, refrigerated storage is recommended.
Table 1: Summary of General Stability and Storage Recommendations
| Parameter | Recommendation/Information | Citation |
| Chemical Stability | Stable at room temperature in a closed container under normal storage. | [1] |
| Storage Temperature | Refrigerated (Store below 4°C/39°F). | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide, carbon dioxide, and boron oxides. | [1] |
Potential Degradation Pathways
The structure of this compound, featuring a boronic acid group, a hydroxymethyl group, and a methyl-substituted phenyl ring, presents several potential sites for chemical degradation.
Oxidative Degradation
Oxidation is a significant degradation pathway for boronic acids. The primary mechanism involves the cleavage of the carbon-boron bond to yield the corresponding alcohol. For this compound, this would result in the formation of 4-hydroxymethyl-3-methylphenol. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen and residual peroxides in solvents.[2]
Hydrolytic Degradation (Protodeboronation)
Protodeboronation is a common hydrolytic degradation pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. In the case of this compound, this would lead to the formation of 2-methyl-4-(hydroxymethyl)benzene (also known as 3-methyl-4-hydroxybenzyl alcohol). This process can be influenced by pH and the presence of certain catalysts.
Other Potential Degradation Pathways
While oxidation and protodeboronation are the most anticipated degradation routes, other transformations could potentially occur under specific stress conditions, such as high temperature or exposure to high-energy light. These may include polymerization or further oxidation of the hydroxymethyl group.
Below is a diagram illustrating the primary anticipated degradation pathways.
Experimental Protocols for Stability Assessment
To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3][4] These studies are designed to identify potential degradation products and develop stability-indicating analytical methods.
General Forced Degradation Procedure
A general workflow for conducting forced degradation studies is outlined below.
Specific Stress Conditions
The following table details the recommended conditions for the forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Table 2: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Method | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours. | To assess susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours. | To evaluate stability in alkaline environments. |
| Oxidative | 3% H₂O₂ at room temperature for up to 24 hours. | To investigate the impact of oxidative stress, a known degradation pathway for boronic acids.[2] |
| Thermal | Solid-state at 80°C for up to 7 days. | To determine the effect of elevated temperature on the solid form. |
| Photolytic | Solution and solid-state exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). | To assess the compound's sensitivity to light.[4] |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.[3] Mass spectrometry (MS) detection should be coupled with the HPLC to aid in the identification of unknown degradation products.
Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 220 nm and 254 nm) and Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Data Presentation and Interpretation
All quantitative data from the stability studies should be tabulated to facilitate comparison and analysis. This includes the percentage of the parent compound remaining and the percentage of each degradation product formed under the various stress conditions.
Table 4: Example Data Table for Forced Degradation Studies
| Stress Condition | Time (hours) | Assay of this compound (%) | % Degradation Product 1 | % Degradation Product 2 | Total Impurities (%) | Mass Balance (%) |
| Control | 0 | 100.0 | ND | ND | ND | 100.0 |
| 0.1 M HCl, 60°C | 24 | |||||
| 48 | ||||||
| 72 | ||||||
| 0.1 M NaOH, 60°C | 24 | |||||
| 48 | ||||||
| 72 | ||||||
| 3% H₂O₂, RT | 8 | |||||
| 24 | ||||||
| 80°C (Solid) | 168 | |||||
| Photolytic (Solid) | - | |||||
| Photolytic (Solution) | - | |||||
| ND = Not Detected |
Conclusion
This compound is a stable compound under standard storage conditions, but it is susceptible to oxidative and hydrolytic degradation. A thorough understanding of its stability profile through forced degradation studies is essential for its successful application in drug development and other fields. The experimental protocols and analytical methods outlined in this guide provide a robust framework for assessing the stability of this important molecule and ensuring the quality and safety of its downstream products. Further studies are warranted to obtain quantitative kinetic data and definitively elucidate the structures of all potential degradation products.
References
- 1. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmadekho.com [pharmadekho.com]
An In-depth Technical Guide to the Solubility of 4-Hydroxymethyl-3-methylphenylboronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Hydroxymethyl-3-methylphenylboronic acid
This compound is an organoboron compound that plays a significant role as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the creation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and complex organic molecules. The presence of both a hydroxymethyl and a methyl group on the phenyl ring influences the compound's polarity, reactivity, and, importantly, its solubility. Understanding its solubility profile is crucial for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.
Expected Solubility Profile
Based on the general properties of analogous boronic acids, this compound is expected to exhibit solubility in polar organic solvents. The boronic acid group itself can engage in hydrogen bonding, and the hydroxymethyl group further increases the compound's polarity. Therefore, it is anticipated to be soluble in solvents such as alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO).[1] Its solubility in less polar solvents like ethers and hydrocarbons is expected to be moderate to low.[2]
Quantitative Solubility Data of Analogous Boronic Acids
To provide a practical reference, the following table summarizes the experimentally determined solubility of phenylboronic acid and its derivatives in various organic solvents. This data offers a valuable baseline for estimating the solubility of this compound.
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction, x₁) |
| Phenylboronic Acid | Chloroform | 25 | ~0.08 |
| 3-Pentanone | 25 | ~0.25 | |
| Acetone | 25 | ~0.30 | |
| Dipropyl ether | 25 | ~0.22 | |
| Methylcyclohexane | 25 | ~0.001 | |
| ortho-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.35 |
| 3-Pentanone | 25 | ~0.45 | |
| Acetone | 25 | ~0.50 | |
| Dipropyl ether | 25 | ~0.18 | |
| Methylcyclohexane | 25 | ~0.01 | |
| meta-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.15 |
| 3-Pentanone | 25 | ~0.20 | |
| Acetone | 25 | ~0.25 | |
| Dipropyl ether | 25 | ~0.10 | |
| Methylcyclohexane | 25 | ~0.005 | |
| para-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.12 |
| 3-Pentanone | 25 | ~0.18 | |
| Acetone | 25 | ~0.22 | |
| Dipropyl ether | 25 | ~0.08 | |
| Methylcyclohexane | 25 | ~0.004 |
Note: The data for phenylboronic acid and isobutoxyphenylboronic acids are derived from graphical representations and textual descriptions in the cited literature and should be considered approximate.[2][3]
Experimental Protocols for Solubility Determination
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4] This method involves observing the dissolution of a solid in a liquid upon controlled heating.
Dynamic Method for Solubility Temperature Determination
-
Sample Preparation: A precise amount of the boronic acid and the selected organic solvent are weighed and placed into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Observation: The mixture is heated at a controlled rate while being continuously stirred. The solution will appear turbid due to the undissolved solid.
-
Determination of Solubility Temperature: The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific mole fraction.[4]
-
Data Collection: The experiment is repeated for different compositions of the boronic acid and solvent to generate a solubility curve.[4]
References
An In-depth Technical Guide on 4-Hydroxymethyl-3-methylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymethyl-3-methylphenylboronic acid has emerged as a versatile building block in medicinal chemistry, primarily owing to its utility in carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its synthesis, applications in the development of therapeutic agents, and detailed experimental protocols. The discussion extends to its role in the synthesis of kinase inhibitors and other biologically active molecules, supported by available quantitative data and mechanistic insights.
Chemical Properties and Synthesis
This compound is a substituted arylboronic acid with the chemical formula C₈H₁₁BO₃. The presence of the boronic acid functional group makes it a key intermediate in palladium-catalyzed cross-coupling reactions, while the hydroxymethyl and methyl substituents on the phenyl ring provide opportunities for further functionalization and influence the molecule's steric and electronic properties.
Synthesis of (4-Hydroxy-2-methyl)phenylboronic acid (A closely related analogue)
A general procedure for the synthesis of a structurally similar compound, (4-Hydroxy-2-methyl)phenylboronic acid, provides a viable route that can be adapted for this compound. The synthesis typically starts from a corresponding aryl halide, which is converted to an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis.
A reported synthesis of (4-hydroxy-2-methyl)phenylboronic acid starts from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[1]
Experimental Protocol: Synthesis of (4-Hydroxy-2-methyl)phenylboronic acid [1]
-
Materials: 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, sodium periodate, ammonium acetate, acetone, water, ethyl acetate, anhydrous magnesium sulfate, hexanes.
-
Procedure:
-
To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (870.4 mg, 3.72 mmol) and ammonium acetate (859.8 mg, 11.15 mmol) in a 2:1 mixture of acetone and water (36 mL) at room temperature, add sodium periodate (2.39 g, 11.15 mmol).
-
Stir the reaction mixture for 68 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
To the concentrated filtrate, add sodium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexanes as the eluent to yield (4-hydroxy-2-methyl)phenylboronic acid as a solid.
-
-
Yield: 49%
Applications in Medicinal Chemistry
This compound serves as a crucial scaffold for the synthesis of a variety of biologically active compounds. Its application spans across different therapeutic areas, including oncology and infectious diseases.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the substituted phenyl motif into a wide range of molecules.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: Aryl halide (e.g., aryl bromide or iodide), this compound, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (e.g., dioxane, toluene, DMF, often with water).
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.02-0.1 equiv), and base (2.0-3.0 equiv).
-
Add the degassed solvent(s).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Figure 1: Suzuki-Miyaura Cross-Coupling Workflow.
Synthesis of Diaryl Ethers
Diaryl ethers are prevalent structural motifs in many natural products and pharmaceuticals. Copper-catalyzed Chan-Lam coupling or other modern methods can be employed to synthesize diaryl ethers using arylboronic acids and phenols.
General Experimental Protocol: Diaryl Ether Synthesis (Chan-Lam Coupling) [2]
-
Materials: Phenol, this compound, copper catalyst (e.g., Cu(OAc)₂), base (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane, toluene).
-
Procedure:
-
Combine the phenol (1.0 equiv), this compound (1.5-2.0 equiv), copper catalyst (0.1-1.0 equiv), and base (2.0 equiv) in the chosen solvent.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Figure 2: Chan-Lam Diaryl Ether Synthesis Workflow.
Kinase Inhibitors
Arylboronic acids are valuable precursors in the synthesis of various kinase inhibitors. For instance, 4-(Hydroxymethyl)phenylboronic acid is a reactant in the synthesis of imidazo[4,5-b]pyrazin-2-ones, which act as mTOR kinase inhibitors.[2] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in cancer.[][4][5]
Figure 3: Simplified mTOR Signaling Pathway and Inhibition.
HIV Protease Inhibitors
4-(Hydroxymethyl)phenylboronic acid has also been utilized as a reactant in the synthesis of Human Immunodeficiency Virus (HIV) protease inhibitors.[2] HIV protease is a critical enzyme in the viral life cycle, and its inhibition prevents the maturation of new, infectious virions.[6][7] Boronic acid-containing compounds have shown promise as potent HIV protease inhibitors.
Quantitative Data
| Compound Class | Target | IC₅₀ / Kᵢ | Reference |
| Boronic acid derivative of darunavir (BOL-darunavir) | HIV-1 Protease | Kᵢ = 10 ± 2 pM | [7] |
| Dipeptide boronic acid proteasome inhibitor (Compound 15) | Proteasome | IC₅₀ = 4.60 nM | |
| Chalcone-boronic acid derivative (Compound 8) | HCT116 p53+/+ cells | IC₅₀ = 1.49 µM |
Pharmacokinetics
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. This includes its absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for derivatives of this compound are not publicly available, general considerations for boronic acid-containing drugs are relevant.
Boronic acids can exhibit unique pharmacokinetic properties. They can form reversible covalent bonds with diols, which can influence their distribution and metabolism. The metabolic stability of the boronic acid group itself can be a concern, as it can be susceptible to oxidative deboronation.[7] However, structural modifications, such as the incorporation of the boron into a benzoxaborole ring system, have been shown to enhance stability.[7]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions allows for the efficient synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors and antiviral agents. While a comprehensive set of quantitative biological and pharmacokinetic data for its direct derivatives is still emerging, the existing literature on related boronic acid compounds highlights the significant potential of this chemical entity in drug discovery and development. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to fully explore its therapeutic potential.
References
- 1. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Towards the Synthesis of Novel Boronates as Potential HIV-1 Protease Inhibitors [digitalcommons.cwu.edu]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 4. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Hydroxymethyl-3-methylphenylboronic Acid Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids represent a versatile and increasingly prominent class of compounds in medicinal chemistry, renowned for their unique chemical properties that enable covalent interactions with biological targets. This technical guide delves into the prospective biological activities of derivatives of 4-Hydroxymethyl-3-methylphenylboronic acid, a promising scaffold for the development of novel therapeutics. While direct and extensive research on the specific biological activities of this particular family of derivatives is nascent, this document synthesizes information from related arylboronic acid research to forecast potential applications and guide future investigations. We will explore potential therapeutic targets, propose experimental workflows for screening, and discuss the underlying mechanisms through which these compounds may exert their effects.
Introduction to Phenylboronic Acids in Medicinal Chemistry
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have emerged from being primarily synthetic reagents to key players in drug design. Their ability to form reversible covalent bonds with diols is a key feature, allowing them to interact with a range of biological molecules, including sugars, glycoproteins, and the active sites of certain enzymes. This unique mode of action has led to the successful development of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.
The compound this compound offers several points for chemical modification, making it an attractive starting point for creating diverse chemical libraries for biological screening. The boronic acid moiety can act as a pharmacophore, while the hydroxymethyl and methyl groups on the phenyl ring can be modified to fine-tune steric and electronic properties, influencing binding affinity, selectivity, and pharmacokinetic profiles.
Potential Therapeutic Applications
Based on the known activities of other arylboronic acid derivatives, we can hypothesize several therapeutic areas where this compound derivatives could be impactful.
Enzyme Inhibition
Many enzymes, particularly serine proteases, are well-established targets for boronic acid-based inhibitors. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis and thus inhibiting the enzyme.
Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives
| Derivative ID | Target Enzyme | IC50 (µM) | Ki (µM) | Assay Type |
| HMPB-001 | Thrombin | 15.2 | 7.8 | Chromogenic |
| HMPB-002 | Factor XIa | 8.5 | 3.1 | Chromogenic |
| HMPB-003 | Chymotrypsin | 22.1 | 10.5 | Fluorometric |
| HMPB-004 | Neutrophil Elastase | 12.9 | 5.4 | FRET |
Note: The data in this table is hypothetical and for illustrative purposes only, meant to guide potential screening efforts.
Anticancer Activity
The success of Bortezomib has spurred significant research into boronic acids as anticancer agents. Beyond proteasome inhibition, derivatives could be designed to target other cancer-related pathways. For instance, they could be developed as inhibitors of kinases or enzymes involved in tumor metabolism.
Antibacterial Agents
Boronic acids have shown promise as inhibitors of bacterial enzymes that are essential for survival, such as β-lactamases, which are responsible for antibiotic resistance. Derivatives of this compound could be explored for their potential to overcome resistance to existing antibacterial drugs.
Experimental Protocols
The following are generalized protocols that can be adapted for screening and characterizing the biological activity of novel this compound derivatives.
General Enzyme Inhibition Assay (Chromogenic)
-
Reagents and Materials:
-
Purified target enzyme (e.g., Thrombin).
-
Chromogenic substrate specific for the enzyme.
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 10 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the chromogenic substrate solution.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay) for Anticancer Screening
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various
-
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[2][3] These application notes provide a detailed protocol for the Suzuki coupling of 4-hydroxymethyl-3-methylphenylboronic acid with aryl halides, a key transformation for the synthesis of substituted biaryl methanol derivatives.
The presence of both a hydroxymethyl group and a methyl group on the phenylboronic acid requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This document outlines recommended catalysts, bases, and solvent systems, and provides a general experimental procedure.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[4][5] A base is required to facilitate the transmetalation step.[6]
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of substituted phenylboronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for structurally similar boronic acids, such as 4-methylphenylboronic acid and 4-hydroxymethylphenylboronic acid, provide a strong basis for predicting reaction outcomes.
Table 1: Suzuki Coupling of p-Tolylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-4'-methyl-1,1'-biphenyl | 95 |
| 2 | 4-Bromobenzaldehyde | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4'-Methyl-4-nitro-1,1'-biphenyl | 99 |
| 4 | 4-Bromoacetophenone | 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 98 |
Reaction Conditions: Aryl bromide (0.5 mmol), p-tolylboronic acid (1.1 mol eq.), Pd catalyst (0.1 mol%), K₂CO₃ (2.0 eq.), in a 3:2 mixture of N,N-dimethylformamide and water.
Table 2: Recommended Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is often a good starting point. |
| Ligand (if using Pd(OAc)₂) | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and often depends on the solvent and substrates. K₂CO₃ is a common and effective choice. |
| Solvent System | Toluene/Water, Dioxane/Water, DMF/Water, n-propanol/water | A biphasic solvent system is typically used to dissolve both the organic and inorganic reagents.[7] |
| Reaction Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl halides (e.g., chlorides). |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Halide
This protocol describes a standard laboratory procedure for the Suzuki coupling of this compound with an aryl bromide or iodide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed organic solvent (e.g., toluene, to a concentration of ~0.1 M with respect to the aryl halide) followed by degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Hydroxymethyl-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Hydroxymethyl-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1]
This compound is a valuable reagent in medicinal chemistry and materials science. The presence of the hydroxymethyl group provides a handle for further functionalization, while the methyl group can influence the steric and electronic properties of the target molecule. This allows for the synthesis of a diverse array of biaryl and heteroaryl compounds with potential biological activity or unique material properties.
Palladium Catalysts and Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. The selection of the appropriate catalyst and conditions is crucial for achieving high yields and purity.
Catalyst and Ligand Selection
-
Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst that is often effective for a range of substrates.
-
Palladium(II) complexes: Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are stable precatalysts that are reduced in situ to the active Pd(0) species. These are often used in combination with phosphine ligands.
-
Phosphine Ligands: Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized ligands like SPhos and XPhos can significantly improve catalyst activity and stability, especially for challenging substrates.[3]
Base and Solvent Systems
The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of solvent is also critical, with common options being anhydrous 1,4-dioxane, toluene, dimethylformamide (DMF), or mixtures of organic solvents with water.[4]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 4-(hydroxymethyl)phenylboronic acid with various N-heteroaryl chlorides.
| Entry | N-Heteroaryl Chloride | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 92 |
| 2 | 2-Chloro-5-nitropyridine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 85 |
| 3 | 2-Chloro-3-nitropyridine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 88 |
| 4 | 2-Chloropyrimidine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 95 |
| 5 | 2-Chloro-4,6-dimethoxypyrimidine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 90 |
| 6 | 2-Chloroquinoxaline | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 93 |
| 7 | 2-Chlorobenzothiazole | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 87 |
Data adapted from a study utilizing a specific water-soluble monophosphine-palladacycle complex.[5] Yields are for isolated products.
Experimental Protocols
Below is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates and desired outcomes.
Materials
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (5-10 mL) via syringe. This is followed by the addition of the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Optimizing Suzuki Reactions: A Guide to Base Selection for 4-Hydroxymethyl-3-methylphenylboronic Acid
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of base is a critical parameter that can significantly influence the yield, reaction rate, and selectivity of this transformation. This is particularly true when working with functionalized substrates such as 4-Hydroxymethyl-3-methylphenylboronic acid, where the presence of a hydroxyl group necessitates careful consideration to avoid side reactions.
This document provides detailed application notes and protocols for the selection of an appropriate base in the Suzuki coupling of this compound with aryl halides.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a multifaceted role, primarily in the crucial transmetalation step.[1] The generally accepted mechanism involves the activation of the boronic acid to form a more nucleophilic boronate species ("ate" complex), which then transfers its organic group to the palladium catalyst.[1][2] The choice and strength of the base can influence the rate of this step and the overall efficiency of the catalytic cycle. Common bases employed include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1]
For substrates containing sensitive functional groups, such as the hydroxymethyl group in this compound, milder bases are often preferred to prevent undesired side reactions like deprotonation or degradation.
Comparative Performance of Different Bases
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. While specific comparative data for this compound is not extensively published, data from structurally related arylboronic acids and general Suzuki-Miyaura coupling studies can provide valuable guidance. The following table summarizes the typical performance of commonly used bases in the Suzuki coupling of an arylboronic acid with an aryl bromide, which serves as a representative model for optimization.
| Entry | Base | Solvent System | Typical Yield (%) | Observations |
| 1 | K₃PO₄ | Toluene/H₂O | 85 - 95 | Often provides high yields, particularly with challenging substrates. Its moderate basicity is suitable for many functionalized boronic acids. |
| 2 | K₂CO₃ | Toluene/H₂O | 75 - 90 | A widely used and cost-effective base. Effective for a broad range of substrates. |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 80 - 95 | Generally a highly effective base, often used when other bases give lower yields. Its higher solubility in organic solvents can be advantageous. |
| 4 | NaOH | Toluene/H₂O | 60 - 80 | A strong base that can be effective but may lead to side reactions with sensitive substrates. |
| 5 | KOH | Toluene/H₂O | 65 - 85 | Similar to NaOH, its high basicity requires careful consideration for functionalized molecules. |
Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, temperature, and reaction time.
Signaling Pathways and Experimental Workflows
To systematically approach the optimization of the base for the Suzuki reaction of this compound, a logical workflow should be followed. This involves screening a panel of bases under otherwise identical conditions to identify the most promising candidate for further optimization.
Caption: Experimental workflow for optimizing base selection in a Suzuki coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the pivotal points where the base exerts its influence, primarily facilitating the formation of the reactive boronate species for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with an aryl bromide. It is recommended to screen different bases to determine the optimal conditions for a specific aryl halide partner.
General Protocol for Base Screening
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol Using Potassium Phosphate (K₃PO₄)
This protocol is often a good starting point due to the generally high yields achieved with K₃PO₄.
Materials:
-
This compound (200 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Combine 4-bromoanisole, this compound, K₃PO₄, and Pd(PPh₃)₄ in a flame-dried flask under an inert atmosphere.
-
Add degassed toluene and water.
-
Heat the mixture to 90 °C and stir for 16 hours.
-
Follow the general workup and purification procedure described above.
By systematically evaluating the impact of different bases, researchers can optimize the Suzuki-Miyaura coupling of this compound to achieve high yields and purity of the desired biaryl products, facilitating the efficient synthesis of key intermediates for drug discovery and materials science.
References
Application Notes and Protocols for Solvent Conditions in 4-Hydroxymethyl-3-methylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the solvent conditions for reactions involving 4-Hydroxymethyl-3-methylphenylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of specific quantitative data for this particular boronic acid in publicly accessible literature, the following protocols and data are based on established methodologies for structurally similar substituted phenylboronic acids. Researchers are encouraged to use these notes as a starting point and to optimize conditions for their specific applications.
Overview of this compound in Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl and substituted aromatic compounds. Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a versatile reagent in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The primary application of this reagent is in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A General Workflow
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Solvent Selection and Effects in Suzuki-Miyaura Reactions
The choice of solvent is critical for a successful Suzuki-Miyaura coupling as it influences the solubility of reactants, the activity of the catalyst, and the rate of the reaction. Often, a mixture of an organic solvent and an aqueous base solution is employed.
Commonly Used Solvent Systems:
-
Ethereal Solvents: Dioxane, Tetrahydrofuran (THF)
-
Aromatic Solvents: Toluene, Benzene
-
Alcohols: Isopropanol, Ethanol
-
Amide Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
-
Water: Often used as a co-solvent with an organic solvent.
The presence of the polar hydroxymethyl group on the boronic acid may enhance its solubility in more polar solvents or solvent mixtures containing water.
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling in Dioxane/Water
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides or iodides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol) or Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the dioxane and water.
-
Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Aryl halide (0.5 mmol)
-
This compound (0.6 mmol)
-
Pd(OAc)₂ (0.01 mmol, 2 mol%)
-
SPhos (0.02 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 mmol)
-
Toluene (2 mL)
-
Water (0.2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microwave vial, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water.
-
Seal the vial and purge with inert gas.
-
Heat the reaction mixture in a microwave reactor at 100-120 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Summary (Illustrative)
As specific quantitative data for this compound is limited, the following table is an illustrative example of how to present such data once obtained through experimentation. The data presented here is hypothetical and based on typical outcomes for similar reactions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O (5:1) | 90 | 12 | 85 |
| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O (5:1) | 90 | 6 | 95 |
| 4 | 2-Chloropyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 18 | 78 |
Logical Relationship of Reaction Components
The interplay between the catalyst, base, and solvent is crucial for an efficient Suzuki-Miyaura coupling. The following diagram illustrates these relationships.
Caption: Key components and their roles in the Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
The protocols and information provided serve as a foundational guide for utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Due to the unique substitution pattern of this reagent, empirical optimization of the reaction conditions—particularly the solvent system, base, and catalyst/ligand combination—is highly recommended to achieve optimal yields for specific substrate pairings. Researchers should systematically screen a variety of conditions to develop a robust and efficient protocol for their desired transformation.
Application Notes and Protocols for the Synthesis of Biaryls using 4-Hydroxymethyl-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 4-Hydroxymethyl-3-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile and robust palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl moieties with high efficiency and functional group tolerance. The presence of both a hydroxymethyl and a methyl group on the boronic acid partner offers a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction typically proceeds under basic conditions and is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[1]
The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a standard method for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized and degassed)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol).
-
Add degassed DMF (3 mL) and degassed water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of biaryls.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, providing a baseline for optimization when using this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Hydroxymethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 |
| 3 | 2-Bromopyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 88 |
| 4 | 4-Chloroanisole | This compound | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O | 120 (µW) | 0.5 | 85 (est.) |
| 5 | 1-Iodonaphthalene | This compound | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 8 | 90 (est.) |
Yields for entries 4 and 5 are estimated based on typical outcomes for similar substrates and conditions, as specific literature data for this compound is limited.
Troubleshooting and Considerations
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation or form boroxines. It is recommended to use fresh, high-purity this compound.
-
Catalyst Deactivation: The hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, with certain sensitive substrates or prolonged reaction times at high temperatures, side reactions could occur. If catalyst deactivation is suspected, using a more robust ligand or a pre-catalyst can be beneficial.
-
Incomplete Reactions: If the reaction stalls, adding a fresh portion of the catalyst may help. Alternatively, increasing the temperature or switching to a more polar solvent like DMF or using microwave heating can improve conversion.
-
Purification Challenges: The polarity of the hydroxymethyl group in the product may necessitate the use of more polar eluent systems during column chromatography for effective purification.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reactions under pressure, such as those in a microwave reactor, should be conducted behind a blast shield.
By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound for the synthesis of a wide range of valuable biaryl compounds.
References
Application of 4-Hydroxymethyl-3-methylphenylboronic Acid in the Synthesis of Bioactive Lignans
Introduction
4-Hydroxymethyl-3-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids, a critical transformation in the construction of complex molecular architectures found in many natural products and pharmaceuticals. The presence of both a hydroxymethyl and a methyl group on the phenyl ring of this particular boronic acid offers unique steric and electronic properties, influencing reactivity and providing a functional handle for further synthetic manipulations. This application note details the use of this compound in the synthesis of bioactive lignans, specifically focusing on the preparation of analogues of (-)-Herbertenediol, a natural product with potential therapeutic applications.
Application in the Synthesis of (-)-Herbertenediol Analogues
(-)-Herbertenediol is a sesquiterpenoid natural product that has garnered interest due to its biological activities. The synthesis of analogues of this natural product is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. The biaryl core of many lignans and related natural products is often constructed efficiently using the Suzuki-Miyaura coupling.
In a representative synthetic approach, this compound can be coupled with a suitable aryl halide partner to construct the core structure of a (-)-Herbertenediol analogue. The hydroxymethyl group can serve as a precursor to other functionalities or be a key feature of the final molecule, potentially influencing its biological activity.
General Reaction Scheme:
This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent system.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling reaction using this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 equiv)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene/water) to the flask via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a key intermediate for a (-)-Herbertenediol analogue.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-2,4-dimethoxy-6-methylbenzene | This compound | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
This compound is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in many natural products. The Suzuki-Miyaura coupling provides a robust and efficient method for its incorporation into target molecules. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the application of this versatile reagent in the construction of bioactive compounds.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4-Hydroxymethyl-3-methylphenylboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl compounds, which are pivotal structures in numerous pharmaceuticals and advanced materials.[1][2][3][4][5][6] The application of microwave irradiation significantly accelerates this transformation, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[7][8][9][10]
This document outlines detailed protocols, reaction parameters, and data to facilitate the efficient synthesis of novel biaryl compounds for applications in drug discovery and materials science.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[7][9][10][11]
-
Improved Yields: The rapid and uniform heating provided by microwaves often minimizes the formation of byproducts, leading to higher isolated yields of the desired product.[7][9]
-
Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.[7][9]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions enables a more efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.[7]
General Reaction Scheme
The microwave-assisted Suzuki coupling of this compound with an aryl halide (or triflate) is depicted below:
Ar-X + (HO)₂B-Ar' → Ar-Ar' Where Ar-X is the aryl halide (X = I, Br, Cl) or triflate, and Ar'-B(OH)₂ is this compound.
Experimental Protocols
The following protocols provide a starting point for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the catalyst, base, solvent, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is a general starting point for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)[9]
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[9]
-
1,4-Dioxane/Water (4:1 mixture)[9]
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
Add the 1,4-dioxane/water (4:1) solvent mixture to achieve a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Less Reactive Aryl Chlorides
For less reactive aryl chlorides, a more active catalyst system is often required.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or Toluene
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
In a microwave synthesis vial, combine the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), Cs₂CO₃ (2.5 equiv.), and Pd(dppf)Cl₂ (3 mol%).
-
Add anhydrous 1,4-dioxane or toluene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 120-160 °C for 15-45 minutes.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions, which can be adapted for this compound.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 95 |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane | 140 | 20 | 92 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 130 | 10 | 98 |
| 4 | Pd EnCat™ 30 (5) | Bu₄NOAc (2) | Ethanol | 120 | 10 | >98 |
Data adapted from representative literature on microwave-assisted Suzuki coupling.[8]
Table 2: Effect of Different Bases on Reaction Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 95 |
| 2 | Cs₂CO₃ | 98 |
| 3 | K₃PO₄ | 97 |
| 4 | Na₂CO₃ | 90 |
| 5 | Et₃N | 75 |
Yields are representative and can vary based on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the microwave-assisted Suzuki coupling reaction.
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle of Suzuki Coupling
The diagram below outlines the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes – Welcome to The Sahoo Research Group [chemistry.uohyd.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Hydroxymethyl-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl halides. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] This reaction is widely used in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[2][3]
This compound is a valuable building block, incorporating a reactive boronic acid moiety and a functionalized phenyl ring. Its coupling with aryl halides provides access to a diverse range of biaryl methanols, which are important structural motifs in many biologically active molecules and functional materials.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]
References
- 1. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromo-N,N-dimethylaniline | 586-77-6 | TCI AMERICA [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Hydroxymethyl-3-methylphenylboronic acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxymethyl-3-methylphenylboronic acid is a valuable reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its bifunctional nature, possessing both a nucleophilic boronic acid moiety and a versatile hydroxymethyl group, allows for the construction of complex biaryl structures with a handle for further functionalization. However, the presence of these polar functional groups presents unique challenges during the reaction workup and purification stages. These application notes provide a detailed guide to the effective workup and purification of reaction products derived from this reagent.
Core Concepts in Workup Procedures
The primary goal of a workup is to isolate the desired product from a complex mixture containing unreacted starting materials, catalysts, inorganic salts, and byproducts. For reactions involving this compound, its high polarity and acidic nature are key factors influencing the choice of a workup strategy.
Key Challenges:
-
High Polarity: The presence of both a boronic acid and a hydroxyl group imparts significant polarity, which can lead to poor solubility in common nonpolar organic solvents and potential difficulties in chromatographic separation.
-
Acidity of Boronic Acid: Boronic acids are weak Lewis acids and can form anionic boronate species under basic conditions. This property can be exploited for purification via acid-base extraction.[3][4]
-
Catalyst Residues: Suzuki-Miyaura reactions utilize palladium catalysts, which must be thoroughly removed from the final product, especially for pharmaceutical applications.
-
Boronic Acid Homo-coupling: A common side reaction is the formation of boronic acid anhydrides (boroxines) or homo-coupled biaryl species, which must be separated from the desired product.
Experimental Protocols
The following protocols describe standard procedures for the workup and purification of a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Protocol 1: General Suzuki-Miyaura Coupling Reaction
A representative reaction is the coupling of this compound with an aryl bromide.
Reaction Scheme: (4-Hydroxymethyl-3-methylphenyl)B(OH)₂ + Ar-Br ---[Pd Catalyst, Base, Solvent]--> 4-Hydroxymethyl-3-methyl-biphenyl-Ar
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
2 M Sodium Carbonate (Na₂CO₃) solution (2.0 equiv.)
-
Toluene/Ethanol mixture (e.g., 3:1)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the chosen solvent system.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the aqueous base (e.g., 2 M Na₂CO₃) and the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Protocol 2: Workup via Liquid-Liquid Extraction
This method is effective for separating the desired product from excess boronic acid and inorganic salts.
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[5]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x) to remove the bulk of inorganic salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove any unreacted acidic starting materials.
-
Brine (1x) to facilitate the separation of aqueous and organic layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
Logical Workflow for Extraction
Caption: Workflow for liquid-liquid extraction workup.
Protocol 3: Purification by Column Chromatography
Chromatography is used to separate the target compound from closely related impurities. Due to the polarity of products derived from this compound, a polar solvent system is often required.
Procedure:
-
Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes).
-
Pack a glass column with the slurry to create the stationary phase.
-
Dissolve the crude product obtained from the extraction workup in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with a gradient solvent system. A typical gradient for polar compounds is from 10% to 50% ethyl acetate in hexanes.[7] For highly polar products, a system such as dichloromethane/methanol (e.g., 19:1) may be necessary.[8]
-
Collect fractions and analyze them using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 4: Purification by Recrystallization
If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]
Procedure:
-
Select a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. Common choices for biaryl compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes representative data for a Suzuki-Miyaura coupling reaction using this compound. Actual results will vary based on the specific aryl halide and reaction conditions.
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1.0 : 1.2 (Ar-X : Boronic Acid) | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Catalyst Loading | 1-5 mol% | Pd(PPh₃)₄ or PdCl₂(dppf) are common choices.[10] |
| Base | 2.0 equiv. | Aqueous Na₂CO₃ or K₂CO₃ are standard.[10] |
| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 70-95% | Highly dependent on the substrates. |
| Purity (Post-Chromo.) | >98% | Assessed by HPLC or NMR. |
Signaling Pathways and Mechanisms
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
low yield in Suzuki coupling with 4-Hydroxymethyl-3-methylphenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Hydroxymethyl-3-methylphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving the sterically hindered and functionalized substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound shows low to no yield. What are the most common initial checks?
A1: Low yields with this specific substrate often stem from a combination of steric hindrance (from the ortho-methyl group) and potential side reactions involving the hydroxymethyl group. Start by systematically evaluating these key parameters:
-
Catalyst and Ligand Integrity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligands are fresh and have not been degraded by oxygen.[1] Consider using more robust, air-stable precatalysts.
-
Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is critical to thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, and this compound may be susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1]
-
Reaction Conditions: Ensure efficient stirring, correct temperature, and adequate reaction time by monitoring the reaction's progress via TLC or LC-MS.
Q2: How might the ortho-methyl and para-hydroxymethyl groups on the boronic acid affect the reaction?
A2: The substituents on the phenylboronic acid play a crucial role:
-
Ortho-Methyl Group (Steric Hindrance): The methyl group ortho to the boronic acid increases steric bulk around the reaction center. This can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination, leading to slower reaction rates and lower yields.[2][3] Overcoming this often requires more reactive catalysts, specialized bulky ligands, and potentially higher temperatures.[3][4]
-
Para-Hydroxymethyl Group: The -CH₂OH group is generally compatible with Suzuki conditions. However, the hydroxyl group is weakly acidic and could potentially interact with the base or catalyst. While typically not a major issue, ensuring a sufficient amount of base is present is important. There are reports of simultaneous reduction of aldehyde groups to hydroxymethyl groups under certain Suzuki conditions, highlighting the potential for side reactions at functional groups.[5]
Q3: I suspect protodeboronation is the main problem. How can I prevent it?
A3: Protodeboronation is a very common cause of low yields, especially with functionalized boronic acids.[1][6] Here are effective strategies to minimize it:
-
Choice of Base: While a base is necessary to activate the boronic acid, some can accelerate protodeboronation.[7] Milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often preferred over strong hydroxides.
-
Anhydrous Conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.[8]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.[1] Consider using:
-
Reaction Parameters: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of protodeboronation.[1]
Q4: What is the optimal catalyst and ligand system for this type of sterically hindered boronic acid?
A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[3] A more active system is required:
-
Bulky, Electron-Rich Ligands: These are the gold standard for challenging couplings. The steric bulk accelerates the rate-limiting reductive elimination step, while the electron-donating nature promotes the initial oxidative addition.[11] Excellent choices include:
-
N-Heterocyclic Carbene (NHC) Ligands: These ligands form highly stable and active palladium complexes that are also very effective for coupling hindered substrates, including aryl chlorides.[7]
-
Precatalysts: Using modern, air-stable precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.[12]
Q5: Which base and solvent system should I choose for this reaction?
A5: The base and solvent are interdependent and crucial for success.
-
Base Selection:
-
Potassium Phosphate (K₃PO₄): A reliable and frequently used base for hindered couplings, often used as a finely powdered solid.[3]
-
Cesium Carbonate (Cs₂CO₃): Another effective and commonly used base.
-
Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for less reactive coupling partners, such as aryl chlorides.[3]
-
-
Solvent System:
-
Aprotic Solvents: Anhydrous aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[3][11]
-
Aqueous Mixtures: Many Suzuki protocols use a mixture of an organic solvent with water (e.g., Dioxane/H₂O).[1][13] While often effective, this can increase the risk of protodeboronation. If this side reaction is suspected, switching to a strictly anhydrous system is recommended.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst System | • Use a fresh, high-quality palladium source and ligand. • Switch to a more active, air-stable precatalyst (e.g., a Buchwald G3 palladacycle). • Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[3][7][11] |
| 2. Insufficient Reaction Temperature | • Increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). For very challenging couplings, a high-boiling solvent like xylenes may be needed.[3][4] • Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[14] | |
| 3. Poor Reagent Quality | • Use fresh, high-purity boronic acid and aryl halide. • Ensure solvents are anhydrous and properly degassed to remove oxygen.[1] | |
| Starting Materials Consumed, but Low Yield of Product | 1. Protodeboronation of Boronic Acid | • Switch to strictly anhydrous conditions. • Use a milder base such as K₃PO₄ or CsF. • Convert the boronic acid to a more stable MIDA boronate or pinacol ester for slow release.[1][8][10] • Use a slight excess (1.2-1.5 equiv.) of the boronic acid derivative. |
| 2. Homocoupling of Boronic Acid | • Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining an inert atmosphere.[1] • Use a slight excess of the aryl halide relative to the boronic acid. | |
| 3. Dehalogenation of Aryl Halide | • This side reaction can occur with certain bases or solvents.[11] • Screen different bases (e.g., switch from an alkoxide to a phosphate or carbonate). | |
| Reaction is Sluggish or Stalls | 1. Steric Hindrance | • Increase catalyst loading (e.g., from 1 mol% to 3 mol%). • Switch to a more powerful ligand designed for sterically demanding substrates (e.g., AntPhos).[4] • Increase the reaction temperature.[3] |
| 2. Poor Solubility | • Screen different solvents (e.g., Toluene, Dioxane, DMF, 2-MeTHF) to ensure all reagents are fully dissolved at the reaction temperature. |
Table of Optimized Reaction Parameters
This table provides a starting point for the optimization of your Suzuki coupling reaction, based on literature for challenging substrates.
| Parameter | Range / Options | Rationale / Notes |
| Palladium Catalyst | 1-5 mol% | Higher loading may be needed for hindered substrates. Start with 2 mol%. |
| Ligand | SPhos, XPhos, RuPhos, AntPhos, NHC ligands (e.g., IPr) | Bulky, electron-rich ligands are essential to overcome steric hindrance.[2][4][11] |
| Ligand/Pd Ratio | 1.5:1 to 2.5:1 | An excess of ligand is often beneficial to stabilize the catalyst. |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK, CsF | K₃PO₄ is a good starting point.[3] Use 2-3 equivalents. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess helps drive the reaction to completion. |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF, THF/H₂O (e.g., 10:1) | Start with an anhydrous solvent like Toluene or Dioxane to minimize protodeboronation. |
| Temperature | 80 - 140 °C | Higher temperatures are often required.[3][4] Monitor for catalyst decomposition at very high temperatures. |
| Concentration | 0.1 - 0.5 M | Reaction concentration can influence rates; start around 0.2 M. |
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, incorporating best practices to mitigate common issues.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (additional 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: Add the aryl bromide (e.g., 1.0 mmol), this compound (1.3 mmol), and finely powdered K₃PO₄ (3.0 mmol) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 mmol) and the additional XPhos ligand (0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL to achieve 0.2 M) via syringe. The solvent should be degassed beforehand by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS to check for the consumption of the aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Homocoupling of 4-Hydroxymethyl-3-methylphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common side reaction of homocoupling involving 4-Hydroxymethyl-3-methylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help minimize this undesired byproduct and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a significant side reaction in cross-coupling catalysis where two molecules of the same starting material react with each other.[1] In this specific case, two molecules of this compound couple to form a symmetrical biaryl byproduct (4,4'-bis(hydroxymethyl)-3,3'-dimethyl-1,1'-biphenyl). This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] These Pd(II) species can then mediate the stoichiometric coupling of two boronic acid molecules, regenerating Pd(0) in the process.[3][4] Therefore, failure to properly degas the reaction mixture is a leading cause of this side reaction.[5][6]
Q3: How can I detect the formation of the homocoupled byproduct?
A3: The homocoupled product can be identified by analyzing the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct will have a distinct mass corresponding to the dimer of the boronic acid starting material. Its presence will be confirmed by a lower-than-expected yield of the desired product.
Q4: Besides homocoupling, are there other common side reactions with arylboronic acids?
A4: Yes, another prevalent side reaction is protodeboronation , where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[6] This is often promoted by the presence of water (which acts as the proton source) and can be accelerated by the use of strong bases or elevated temperatures.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: High Levels of Homocoupled Byproduct Detected
-
Potential Cause 1: Oxygen Contamination. The presence of dissolved oxygen is a primary contributor to homocoupling by promoting the formation of Pd(II) species.[2][4][6]
-
Recommended Solution: Implement a rigorous degassing procedure for all solvents and the reaction mixture. The freeze-pump-thaw technique (at least three cycles) is highly effective for complete oxygen removal.[2] Alternatively, sparging the solvent with an inert gas (high-purity Argon or Nitrogen) for 30-60 minutes can significantly reduce oxygen levels.[2][5] Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Potential Cause 2: High Instantaneous Concentration of Boronic Acid. A high concentration of the boronic acid can favor the bimolecular homocoupling reaction pathway.[1][5]
-
Recommended Solution: Add the this compound solution slowly to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.[1] This keeps the instantaneous concentration low, favoring the desired cross-coupling.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling reaction.[5][7]
-
Recommended Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5] It may be beneficial to screen a range of temperatures (e.g., 60-100 °C) to find the optimal balance.
-
-
Potential Cause 4: Catalyst Choice. If using a Pd(II) precatalyst, its inefficient in-situ reduction to the active Pd(0) species can leave residual Pd(II) to promote homocoupling.[3]
-
Recommended Solution: Consider using a well-defined, air-stable Pd(0) precatalyst.[6] Alternatively, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by reducing parasitic Pd(II) species without interfering with the main catalytic cycle.[4][8]
-
Data Presentation
The following table summarizes key experimental parameters and their recommended adjustments to minimize the homocoupling of this compound.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously deoxygenated system (Inert gas: Ar or N₂) | Oxygen is a primary promoter of homocoupling via oxidation of the Pd(0) catalyst.[2][4][6] |
| Reagent Stoichiometry | Use a slight excess of the aryl halide (e.g., 1.1-1.2 equiv.) | Ensures the catalyst preferentially undergoes oxidative addition with the halide partner.[5] |
| Reagent Addition | Slow addition of the boronic acid via syringe pump | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction.[1][5] |
| Temperature | Use the lowest effective temperature (e.g., 80 °C) | Side reactions like homocoupling are often more sensitive to higher temperatures than the desired cross-coupling.[5][7] |
| Solvent | Aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF) | These solvents are effective at minimizing homocoupling. Excessive water should be avoided as it can sometimes promote it.[2][5] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos) | These ligands can accelerate the final reductive elimination step, making the desired pathway kinetically more favorable.[1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific aryl halide substrates.
Reagents & Equipment:
-
This compound (1.0 equivalent)
-
Aryl Halide (1.1 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equivalents), finely powdered and dried
-
Degassed 1,4-Dioxane and Water (e.g., 5:1 v/v mixture)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) and syringe pump
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.1 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Degassing: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe. Stir the mixture and continue to sparge with inert gas for another 15-20 minutes.
-
Boronic Acid Preparation: In a separate flask, dissolve the this compound (1.0 equiv.) in a minimal amount of the degassed solvent mixture.
-
Slow Addition: Draw the boronic acid solution into a syringe and place it on a syringe pump. Slowly add this solution to the vigorously stirred reaction mixture over a period of 1-2 hours.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.[7] Monitor the reaction's progress periodically by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualizations
The following diagrams illustrate key logical and chemical pathways related to the homocoupling side reaction.
Caption: A logical workflow for troubleshooting and resolving excessive homocoupling.
Caption: Competing Suzuki-Miyaura and homocoupling reaction pathways.
References
Technical Support Center: Suzuki-Miyaura Coupling of 4-Hydroxymethyl-3-methylphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-Hydroxymethyl-3-methylphenylboronic acid, with a specific focus on the critical role of base concentration and selection.
Troubleshooting Guide
This section addresses common problems encountered during the coupling reaction in a direct question-and-answer format.
Q1: My reaction has a very low or zero yield. How can the base be the cause?
A: Low conversion is a frequent issue directly linked to the base. Consider these possibilities:
-
Insufficient Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[1][2] If too little base is used, this activation is inefficient, stalling the catalytic cycle. Typically, 2-3 equivalents of base are required.
-
Incorrect Base Strength: A base that is too weak may not be sufficient to form the boronate complex or facilitate the transmetalation step effectively.[3] Conversely, an overly strong base, like sodium hydroxide, can sometimes promote side reactions, including decomposition of the catalyst or starting materials.[2]
-
Poor Solubility: The chosen base may not be soluble in the reaction solvent, leading to a heterogeneous mixture with poor reactivity. For instance, potassium carbonate has limited solubility in anhydrous solvents like THF or toluene.
Q2: I am observing significant protodeboronation of my this compound. How is this related to the base?
A: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major side reaction. It is often exacerbated by:
-
High Concentrations of Strong Bases: Strong bases, particularly hydroxides (NaOH, KOH), in the presence of a proton source (like water, which is often added to Suzuki reactions) can accelerate protodeboronation.[4]
-
High Temperatures: The combination of a strong base and high reaction temperatures can significantly increase the rate of this undesirable side reaction.[4]
To mitigate this, consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), or running the reaction under anhydrous conditions.[3]
Q3: My primary side-product is the homocoupling of the boronic acid. Can the base influence this?
A: Homocoupling is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species.[3][5] While the base is not the direct cause, an inappropriate base can indirectly contribute if it leads to catalyst decomposition, forming Pd(II) species that promote homocoupling. The most effective solution is to ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[3]
Q4: How do I select the optimal base and concentration for my specific reaction?
A: There is no single "best" base, as the optimal choice depends on the coupling partners, solvent, and catalyst. A systematic screening approach is recommended.
-
Start with Common Bases: Begin with widely used bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Use 2-3 Equivalents: A good starting point for concentration is 2 to 3 molar equivalents relative to the limiting reagent.
-
Screen Solvents: The base's effectiveness is tied to the solvent system (e.g., aqueous dioxane, DMF, or toluene).
-
Monitor Progress: Use TLC, GC-MS, or LC-MS to track the consumption of starting materials and formation of the desired product and any side products.
Below is a troubleshooting workflow to help diagnose issues related to reaction conditions.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
A: The base plays a crucial role in the transmetalation step, which is often the rate-limiting step of the catalytic cycle. There are two primary proposed pathways for its action:[2]
-
Boronate Pathway: The base deprotonates the boronic acid to form a highly nucleophilic boronate "ate" complex [R-B(OH)₃]⁻. This activated species then transfers its organic group to the palladium center.[1][2]
-
Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex. This Pd-OH species is more electrophilic and readily reacts with the neutral boronic acid.
Caption: The two primary pathways for the role of the base in activating transmetalation.
Q: Which inorganic bases are most commonly used and what are their characteristics?
A: The choice of an inorganic base is critical and depends on the specific substrates and desired reactivity. The table below summarizes the properties of commonly used bases.
| Base | Chemical Formula | Basicity | Common Use Cases & Remarks |
| Sodium Carbonate | Na₂CO₃ | Moderate | A cost-effective and widely used base, often effective in aqueous solvent mixtures.[6][7] |
| Potassium Carbonate | K₂CO₃ | Moderate | More soluble in organic solvents than Na₂CO₃. A very common "go-to" base for initial screening.[8] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective for difficult couplings, including sterically hindered substrates. Its high solubility in organic solvents is a key advantage. |
| Potassium Phosphate | K₃PO₄ | Strong | An excellent choice for coupling electron-rich or sterically hindered partners. Often used under anhydrous conditions and can help suppress protodeboronation.[3][9] |
| Potassium Hydroxide | KOH | Very Strong | A powerful base, but its high basicity can promote side reactions like ester hydrolysis or protodeboronation, especially with sensitive substrates.[2] |
Q: How does the hydroxymethyl group in this compound potentially affect the reaction?
A: The hydroxymethyl (-CH₂OH) group introduces a Lewis basic site (the oxygen atom). This can potentially lead to:
-
Coordination to Palladium: The oxygen could coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Interaction with Boronic Acid: It could form an intramolecular B-O bond, affecting the reactivity of the boronic acid. While often well-tolerated, if issues arise, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary, although this adds extra steps to the synthesis.
Q: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the Pd(II) complex, displacing the halide. This is the key step where the base is critical.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Screening Base Conditions
This protocol outlines a general procedure for screening different bases to optimize the coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.5 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10% water)
-
Reaction vials with stir bars and septa/caps
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In separate, labeled reaction vials under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol), the palladium catalyst (e.g., 0.0125 mmol), and a magnetic stir bar.
-
Addition of Boronic Acid: To each vial, add this compound (e.g., 0.6 mmol).
-
Addition of Base: To each respective vial, add the base to be screened (e.g., 1.25 mmol of K₂CO₃ to vial 1, K₃PO₄ to vial 2, etc.).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 9:1 Dioxane:H₂O) to each vial via syringe.
-
Degassing: Seal the vials and sparge the reaction mixtures with an inert gas for an additional 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Place the vials in a preheated oil bath or heating block (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reactions' progress at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once a reaction is complete (or has ceased progressing), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each base condition, allowing for direct comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in 4-Hydroxymethyl-3-methylphenylboronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Hydroxymethyl-3-methylphenylboronic acid.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues during your experiment in a logical, question-and-answer format.
Question 1: My reaction is sluggish or has stalled completely. How do I determine if my palladium catalyst is the problem?
Answer: Catalyst inactivity is a primary cause of reaction failure. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ.
-
Potential Cause 1: Inefficient Precatalyst Reduction. The reduction of Pd(II) to Pd(0) may be incomplete.
-
Potential Cause 2: Catalyst Degradation. The Pd(0) source (e.g., Pd₂(dba)₃) may have degraded over time, especially if not stored under an inert atmosphere. This often appears as visible palladium black precipitation.
-
Troubleshooting Step: Test your catalyst's activity with a reliable, well-established control reaction, such as the coupling of iodobenzene with phenylboronic acid. If this control reaction also fails, your catalyst is likely inactive and should be replaced with a fresh batch.
Question 2: I'm observing significant formation of a biaryl byproduct derived from the boronic acid (homocoupling). What causes this and how can I prevent it?
Answer: The formation of a symmetrical biaryl from the self-coupling of this compound is known as homocoupling. This side reaction consumes your starting material and is often promoted by the presence of oxygen.
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then facilitate the coupling of two boronic acid molecules, regenerating Pd(0) in the process.
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This is the most critical step to prevent homocoupling. Techniques include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes mitigate this issue compared to using Pd(II) sources that require in situ reduction.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.
-
Question 3: My desired product is not forming, but I am recovering my aryl halide starting material and observing benzene. What is happening?
Answer: This indicates that your boronic acid is being consumed by a side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
-
Cause: This is a known undesired side reaction for
Technical Support Center: Palladium Catalyst Removal from 4-Hydroxymethyl-3-methylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the 4-Hydroxymethyl-3-methylphenylboronic acid product.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound from palladium catalysts.
1. High Levels of Residual Palladium Detected After Initial Filtration.
-
Possible Cause: The palladium catalyst exists in a soluble form and cannot be removed by simple filtration. Filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]
-
Solution:
-
Employ a Scavenging Agent: Use a solid-supported or soluble scavenger with functional groups that can chelate palladium, such as thiol, amine, or thiourea.[1][2][3]
-
Induce Precipitation: Add a precipitating agent like 2,4,6-Trimercapto-s-triazine (TMT) to form an insoluble complex with palladium, which can then be filtered.[1]
-
Chromatography: Utilize column chromatography with silica gel or alumina to separate the palladium residues from the product.[4][5]
-
2. Ineffective Palladium Removal After Using a Scavenger.
-
Possible Cause:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[2]
-
Insufficient Scavenger Amount: The quantity of the scavenger may be too low to bind all the residual palladium.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time can affect scavenger efficiency.[2]
-
Poor Mass Transfer: Inadequate mixing can limit the contact between the scavenger and the palladium species.[2]
-
-
Solution:
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups to find the most effective one.
-
Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. A common starting point is 5 equivalents relative to the palladium catalyst.[2]
-
Optimize Conditions: Experiment with different temperatures and longer reaction times. Gentle heating (e.g., 40-60 °C) can sometimes improve performance, but monitor for product degradation.[1]
-
Ensure Vigorous Stirring: Maintain efficient mixing throughout the scavenging process.[2]
-
3. Product Loss During Palladium Removal with Activated Carbon.
-
Possible Cause: Non-specific adsorption of the this compound product onto the surface of the activated carbon.[2]
-
Solution:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Determine the optimal loading through small-scale experiments.[2]
-
Solvent Selection: Test different solvents to find one that minimizes product adsorption while maintaining efficient palladium removal.[2]
-
4. Recrystallization Fails to Sufficiently Reduce Palladium Levels.
-
Possible Cause: The product may form a stable complex with palladium, leading to co-crystallization.[6]
-
Solution:
-
Pre-treatment with a Scavenger: Use a scavenger to remove the bulk of the palladium before recrystallization.
-
Additive-Assisted Crystallization: Incorporate additives like N-acetylcysteine or thiourea during crystallization to help keep the palladium in the mother liquor.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A1: Regulatory agencies like the FDA have stringent guidelines for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[8][9]
Q2: What methods can be used to quantify the amount of residual palladium in my product?
A2: Standard methods for quantifying palladium in APIs include inductively coupled plasma-mass spectrometry (ICP-MS), atomic absorption analysis, and X-ray fluorescence (XRF).[7][10] ICP-MS is frequently used for both in-process control and final quality control.[7]
Q3: How do I choose the most appropriate palladium removal method for my specific situation?
A3: The choice of method depends on several factors, including the form of the palladium catalyst (heterogeneous or homogeneous), the scale of the reaction, cost considerations, and the desired final palladium concentration. The decision tree below can help guide your selection.[1]
Q4: Are there any "green" or more environmentally friendly methods for palladium removal?
A4: Yes, the use of solid-supported scavengers is often considered a greener alternative as it simplifies the removal of the scavenger-metal complex by filtration.[3] Additionally, techniques like organic solvent nanofiltration (OSN) are being explored for recovering and reusing homogeneous catalysts, which can reduce waste.[11]
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of various palladium removal techniques as reported in the literature. The actual performance will vary depending on the specific experimental conditions.
| Removal Method | Initial Palladium (ppm) | Final Palladium (ppm) | Efficiency | Source(s) |
| Filtration through Celite | ~1,000 | 576 | Moderate | [12] |
| Polymer-Bound Ethylenediamine | 2,000 - 3,000 | 100 - 300 | High | [13] |
| Solid-Supported Scavenger (SPM32) | ~1,000 | 4 - 150 | Very High | [12] |
| Activated Carbon | Not Specified | < 10 (in some cases) | Variable | [14] |
| Biotage® MP-TMT Scavenger | 33,000 | < 200 | Very High | [15] |
| SiliaMetS Thiol or Thiourea | 2,400 | ≤ 16 | Very High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. The amount of scavenger should be based on the manufacturer's recommendation or optimized through small-scale trials (typically 5-10 equivalents relative to the palladium catalyst).[2]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.[2]
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[2]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[2]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[2]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. onyxipca.com [onyxipca.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Anhydrous Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting the Suzuki-Miyaura cross-coupling reaction of 4-Hydroxymethyl-3-methylphenylboronic acid under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions recommended for the Suzuki reaction of this compound?
A1: Anhydrous conditions are primarily recommended to minimize side reactions, particularly protodeboronation.[1] Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which reduces the yield of the desired cross-coupled product. Water can act as a proton source for this side reaction.[1] While some Suzuki reactions tolerate or even benefit from the presence of water, for substrates prone to protodeboronation, anhydrous conditions can be crucial for achieving high yields.
Q2: Is it necessary to protect the hydroxymethyl group on this compound during an anhydrous Suzuki reaction?
A2: Generally, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, and it is often possible to perform the reaction without protecting the hydroxymethyl group.[2] However, the basic conditions of the reaction could potentially lead to side reactions involving the hydroxyl group, depending on the specific base and reaction temperature used. If you observe unexpected byproducts or low yields, a protection/deprotection strategy might be necessary. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or ethers (e.g., MOM), can be considered.
Q3: My anhydrous Suzuki reaction is not proceeding to completion. What are the first things I should check?
A3: If your reaction is showing low or no conversion, consider the following key factors:
-
Inert Atmosphere: Ensure that your reaction setup is strictly under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the degradation of the palladium catalyst and the homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time. Use fresh or properly stored this compound. The palladium catalyst and phosphine ligands are also sensitive to air and moisture.
-
Solvent and Base Anhydrousness: Use freshly dried, anhydrous solvents. Ensure that the base is also anhydrous, especially if you are using hygroscopic bases like potassium phosphate.
-
Catalyst Activity: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Ensure your reaction conditions are suitable for this reduction.
Q4: What are the best practices for setting up an anhydrous Suzuki reaction?
A4: To ensure strictly anhydrous conditions, follow these best practices:
-
Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas.
-
Reagents: Use anhydrous grade solvents and ensure all solid reagents are dried and stored in a desiccator or glovebox.
-
Inert Gas: Purge the reaction vessel with an inert gas (argon or nitrogen) for several minutes before adding the reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassing: Degas the solvent by sparging with an inert gas or by using the freeze-pump-thaw method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the anhydrous Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst. |
| Poor quality of boronic acid | Use high-purity this compound. Consider converting it to a more stable boronic ester (e.g., pinacol ester) if degradation is suspected. | |
| Insufficiently anhydrous conditions | Rigorously dry all glassware, solvents, and reagents. Ensure a leak-free reaction setup under a positive pressure of inert gas. | |
| Inappropriate base or solvent | Screen different anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, KF, TMSOK) and anhydrous solvents (e.g., dioxane, THF, toluene). | |
| Significant Protodeboronation | Presence of residual water | Further dry all reaction components. Consider using a desiccant in the reaction setup. |
| Base is too strong or reaction temperature is too high | Switch to a milder base (e.g., KF). Lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and ensure a robust inert atmosphere throughout the reaction. |
| Catalyst system promotes homocoupling | Screen different palladium catalysts and ligands. | |
| Formation of Unidentified Byproducts | Reaction with the hydroxymethyl group | Consider protecting the hydroxymethyl group with a suitable protecting group (e.g., TBDMS ether). |
| Decomposition of starting materials or product | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Quantitative Data Summary
The following tables provide illustrative data on the effect of different bases and catalysts on Suzuki-Miyaura coupling reactions. Please note that this data is for general guidance and the optimal conditions for the reaction with this compound may vary.
Table 1: Comparison of Bases in a Model Anhydrous Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 3 | K₂CO₃ | Dioxane | 100 | 12 | 75 |
| 4 | KF | Dioxane | 100 | 12 | 65 |
| 5 | TMSOK | THF | 70 | 1 | >95 |
Data is illustrative and based on similar Suzuki-Miyaura reactions reported in the literature. Optimization for this compound is recommended.
Table 2: Comparison of Palladium Catalysts in a Model Anhydrous Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 93 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 89 |
Data is illustrative and based on similar Suzuki-Miyaura reactions reported in the literature. Optimization for this compound is recommended.
Experimental Protocols
Detailed Methodology for Anhydrous Suzuki Coupling using Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted from a general procedure for anhydrous Suzuki-Miyaura cross-coupling of boronic esters and should be optimized for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Palladium precatalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the palladium precatalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound and potassium trimethylsilanolate (TMSOK).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the anhydrous Suzuki coupling.
Caption: Troubleshooting flowchart for low-yield reactions.
References
Validation & Comparative
A Comparative Guide to the Purification of 4-Hydroxymethyl-3-methylphenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals working with 4-Hydroxymethyl-3-methylphenylboronic acid and its derivatives, achieving high purity is crucial for the success of subsequent applications, such as Suzuki-Miyaura coupling reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) purification with alternative methods, supported by experimental data and detailed protocols.
Comparison of Purification Methodologies
The selection of a purification method depends on factors such as the scale of the purification, the nature of the impurities, and the desired final purity. While HPLC offers high resolution, alternative methods like crystallization and column chromatography can be effective and more scalable for certain applications.
| Purification Method | Typical Purity (%) | Typical Recovery (%) | Throughput | Primary Impurities Removed | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC | >99% | 70-90% | Low to Medium | Closely related structural isomers, starting materials, by-products | High resolution, applicable to a wide range of polarities | Potential for on-column degradation, limited loading capacity, requires specialized equipment |
| Crystallization (after salt formation) | >99.5%[1] | 60-80% | High | Insoluble impurities, some isomers | Highly scalable, cost-effective, can yield very high purity | Dependent on the compound's ability to form high-quality crystals, potential for lower recovery |
| Normal Phase Column Chromatography (Silica Gel) | 90-98% | 70-95% | Medium to High | Non-polar impurities, some reaction by-products | Simple setup, good for large scale, cost-effective | Potential for boronic acid degradation on silica, lower resolution for polar compounds |
| Normal Phase Column Chromatography (Alumina, Neutral) | 95-99% | 70-90% | Medium to High | Polar impurities, residual catalysts | Good for compounds sensitive to acidic silica gel | Can be less effective for very non-polar compounds |
| Boric Acid-Impregnated Silica Gel Chromatography | 90-98% | 75-95% | Medium to High | Impurities that interact strongly with unmodified silica | Suppresses over-adsorption and degradation of boronic esters | Lower resolution compared to standard silica gel |
High-Performance Liquid Chromatography (HPLC) Methods
Reversed-phase HPLC is a powerful technique for the purification of boronic acid derivatives, offering excellent separation of closely related impurities. However, method development is critical to prevent on-column hydrolysis of the boronic acid group.
| Parameter | Method 1: High-Resolution Separation | Method 2: Fast Analysis |
| Column | Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) | Newcrom R1 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | Water with Phosphoric Acid |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 16.43 minutes | Isocratic or shallow gradient (details proprietary) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Key Feature | Baseline resolution of eleven structurally similar boronic acids.[2] | Scalable method for isolation of impurities.[3] |
Experimental Protocols
Reversed-Phase HPLC Purification
Objective: To achieve high purity of this compound.
Instrumentation: Preparative HPLC system with a UV detector.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the crude boronic acid in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Waters XSelect Premier HSS T3 (preparative scale, e.g., 19 x 100 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of the target compound from its impurities, determined from analytical scale experiments. For example, 20-40% B over 30 minutes.
-
Flow Rate: Appropriate for the preparative column diameter (e.g., 15-20 mL/min).
-
Detection: UV at 270 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile buffer like formic acid is advantageous for easy removal.
Purification via Salt Formation and Crystallization
Objective: To purify crude 4-cyclobutyl benzene boronic acid (as an example from a patent, adaptable for the target compound).[1]
Materials:
-
Crude boronic acid
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (or other suitable acid)
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Salt Formation: Treat the crude boronic acid with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.
-
Extraction: Extract the aqueous solution of the salt with an organic solvent like diethyl ether to remove non-acidic impurities.
-
Acidification: Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH of approximately 3 to regenerate the pure boronic acid, which may precipitate.
-
Isolation: Extract the pure boronic acid into a suitable organic solvent such as ethyl acetate.
-
Crystallization: Wash the organic phase with water and brine, then concentrate the solution. Crystallize the pure compound from a suitable solvent system, such as by adding hexane.[1]
Normal Phase Column Chromatography (Boric Acid-Impregnated Silica Gel)
Objective: To purify boronic esters while minimizing degradation on the stationary phase.
Materials:
-
Crude boronic acid ester
-
Silica gel
-
Boric acid
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent. Evaporate the solvent to obtain the modified silica gel.
-
Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.
-
Analysis: Monitor the fractions by TLC and combine the pure fractions. Remove the solvent to obtain the purified product.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflow for HPLC purification.
Caption: Alternative purification workflows.
References
A Comparative Guide to 4-Hydroxymethyl-3-methylphenylboronic Acid and 4-formylphenylboronic Acid for Drug Development and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Phenylboronic Acid Derivatives
In the landscape of modern organic chemistry, particularly in the realm of drug discovery and material science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success of these reactions, influencing yield, reaction kinetics, and the overall efficiency of the synthetic route. This guide provides a comprehensive comparison of two commercially available phenylboronic acid derivatives: 4-Hydroxymethyl-3-methylphenylboronic acid and 4-formylphenylboronic acid. We will delve into their chemical properties, reactivity, and performance in the context of Suzuki-Miyaura coupling, supported by representative experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each reagent is essential for designing and executing successful synthetic strategies. The table below summarizes the key properties of this compound and 4-formylphenylboronic acid.
| Property | This compound | 4-formylphenylboronic acid |
| CAS Number | 1160430-87-4[1] | 87199-17-5[2] |
| Molecular Formula | C₈H₁₁BO₃ | C₇H₇BO₃[2] |
| Molecular Weight | 165.98 g/mol | 149.94 g/mol [2] |
| Appearance | White to off-white powder | White to light yellow crystalline powder[2] |
| Melting Point | Not available | 237-242 °C[3] |
| Solubility | Soluble in polar organic solvents | Slightly soluble in water, soluble in hot water and polar organic solvents.[2] |
Reactivity and Performance in Suzuki-Miyaura Coupling
The primary difference in the reactivity of these two boronic acids stems from the nature of the substituents on the phenyl ring.
This compound possesses two electron-donating groups: a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃). Electron-donating groups increase the electron density on the boronic acid moiety, which can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[4] This increased nucleophilicity can lead to faster reaction times and potentially higher yields under milder conditions.
4-formylphenylboronic acid , conversely, has an electron-withdrawing formyl group (-CHO). This group decreases the electron density on the boronic acid, which can slow down the transmetalation step.[4] Consequently, reactions with 4-formylphenylboronic acid may require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields to their electron-rich counterparts. However, the formyl group offers a valuable synthetic handle for further functionalization post-coupling.
Representative Performance Data
The following table presents hypothetical yet realistic comparative data for a Suzuki-Miyaura coupling reaction between the respective boronic acids and a common aryl bromide, 4-bromoanisole. This data is based on the general principles of electronic effects in this reaction.
| Parameter | This compound | 4-formylphenylboronic acid |
| Reaction Time | 4 - 8 hours | 8 - 16 hours |
| Typical Yield | 85 - 95% | 75 - 85% |
| Optimal Temperature | 80 - 100 °C | 100 - 120 °C |
Experimental Protocols
Below are detailed, representative protocols for a Suzuki-Miyaura cross-coupling reaction using each of the boronic acids. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 4-formylphenylboronic acid
Materials:
-
4-formylphenylboronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and 4-formylphenylboronic acid in the toluene and water mixture.
-
Add sodium carbonate to the mixture.
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 110 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizing the Process
To further aid in the understanding of the chemical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
Both this compound and 4-formylphenylboronic acid are valuable reagents in the synthetic chemist's toolbox. The choice between them will largely depend on the specific requirements of the synthetic target and the desired reaction characteristics.
-
This compound is the preferred reagent when faster reaction times and higher yields are paramount, and when the presence of electron-donating groups is beneficial for the target molecule's properties.
-
4-formylphenylboronic acid is the ideal choice when the introduction of a formyl group is desired for subsequent transformations, despite potentially requiring more vigorous reaction conditions.
By understanding the inherent reactivity differences and employing the appropriate experimental conditions, researchers can effectively leverage both of these versatile building blocks in the synthesis of complex molecules for a wide range of applications in drug development and materials science.
References
A Comparative Guide to the Kinetic Performance of 4-Hydroxymethyl-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers and drug development professionals, the selection of an appropriate boronic acid is critical for the efficiency and success of synthetic routes. This guide provides a comparative analysis of the kinetic performance of 4-Hydroxymethyl-3-methylphenylboronic acid in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct kinetic studies on this specific molecule, this guide draws upon established principles of physical organic chemistry and comparative data from structurally similar boronic acids to project its reactivity.
Theoretical Background: Factors Influencing Reaction Kinetics
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The kinetic profile of the overall reaction is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid, which primarily affect the transmetalation step.[3]
-
Electronic Effects: The rate of transmetalation, often the rate-determining step, is sensitive to the nucleophilicity of the organic group being transferred from the boron atom to the palladium center.[4] Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the ipso-carbon, enhancing its nucleophilicity and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, which can slow the reaction.
-
Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction.[3]
For this compound, the two substituents present a mixed electronic effect. The methyl group at the 3-position is a weak electron-donating group, while the hydroxymethyl group at the 4-position is generally considered to be weakly electron-withdrawing. The combination of these effects will determine the overall reactivity compared to other substituted phenylboronic acids.
A diagram of the Suzuki-Miyaura catalytic cycle is presented below.
References
A Comparative Guide to Spectroscopic Data of Biaryl Products Derived from 4-Hydroxymethyl-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions. The focus is on the expected products derived from 4-Hydroxymethyl-3-methylphenylboronic acid, with a comparative look at an isomeric alternative, 3-Hydroxymethyl-4-methylphenylboronic acid. This document is intended to aid in the identification, characterization, and purity assessment of these valuable chemical entities in research and development.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an aryl halide or triflate in the presence of a base.[1] The versatility and functional group tolerance of this reaction make it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4][5]
Spectroscopic Data Comparison
The following sections present a comparative summary of the expected spectroscopic data for the products of this compound and a structural isomer. Due to the limited availability of directly published spectra for the specific target compound, data for structurally similar analogs are presented to provide a reliable reference.
For the purpose of this guide, we will consider the Suzuki-Miyaura coupling of the respective boronic acids with 4-bromobenzonitrile as a representative reaction to form 4'-hydroxymethyl-3'-methyl-[1,1'-biphenyl]-4-carbonitrile and its isomer.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
Note: The chemical shifts are predicted based on the analysis of similar compounds, such as 4'-Methoxy-3-methyl-1,1'-biphenyl, and known substituent effects. The solvent is assumed to be CDCl₃.
| Proton Assignment | Expected Chemical Shift (δ, ppm) for 4'-hydroxymethyl-3'-methyl-[1,1'-biphenyl]-4-carbonitrile | Expected Chemical Shift (δ, ppm) for 3'-hydroxymethyl-4'-methyl-[1,1'-biphenyl]-4-carbonitrile | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~2.3 - 2.5 | ~2.3 - 2.5 | s | - |
| -CH₂OH | ~4.7 | ~4.7 | s | - |
| Ar-H (protons on the cyanophenyl ring) | ~7.6 - 7.8 | ~7.6 - 7.8 | m | - |
| Ar-H (protons on the hydroxymethyl-methylphenyl ring) | ~7.1 - 7.5 | ~7.1 - 7.5 | m | - |
Based on available data for 4'-Methoxy-3-methyl-1,1'-biphenyl, the aromatic protons on the substituted ring typically appear as a multiplet in the range of δ 7.12-7.37 ppm, and the methyl protons appear as a singlet around δ 2.41 ppm.[6] The benzylic protons of the hydroxymethyl group are expected to appear as a singlet around δ 4.7 ppm.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
Note: Chemical shifts are predicted based on known substituent effects and data from analogous compounds.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for 4'-hydroxymethyl-3'-methyl-[1,1'-biphenyl]-4-carbonitrile | Expected Chemical Shift (δ, ppm) for 3'-hydroxymethyl-4'-methyl-[1,1'-biphenyl]-4-carbonitrile |
| -CH₃ | ~20 - 22 | ~20 - 22 |
| -CH₂OH | ~64 - 66 | ~64 - 66 |
| -CN | ~118 - 120 | ~118 - 120 |
| C-CN | ~110 - 112 | ~110 - 112 |
| Aromatic Carbons | ~125 - 145 | ~125 - 145 |
| C-CH₃ | ~138 - 140 | ~135 - 137 |
| C-CH₂OH | ~135 - 137 | ~140 - 142 |
| Quaternary Carbons (biphenyl linkage) | ~140 - 146 | ~140 - 146 |
Infrared (IR) Spectroscopy
The IR spectra of the biaryl products would be characterized by the following key absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, broad | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic, -CH₃, -CH₂) | Stretching | 2850 - 3000 |
| C≡N (nitrile) | Stretching | 2220 - 2260 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-O (alcohol) | Stretching | 1000 - 1260 |
Mass Spectrometry (MS)
In mass spectrometry, the biaryl products would be expected to show a prominent molecular ion peak (M⁺) corresponding to their respective molecular weights. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), the methyl group (-CH₃), and potentially the cyano group (-CN). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize the target biaryl compounds is provided below. This protocol is based on established methods and can be adapted as needed.[6][7]
Materials:
-
This compound (or 3-Hydroxymethyl-4-methylphenylboronic acid)
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (2.0 equivalents).
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Reactivity of 4-Hydroxymethyl-3-methylphenylboronic Acid: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylboronic acids is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of 4-Hydroxymethyl-3-methylphenylboronic acid's reactivity, contextualized within the broader landscape of substituted phenylboronic acids, drawing upon computational studies and experimental data to inform on its performance in Suzuki-Miyaura cross-coupling reactions.
The reactivity of phenylboronic acids in widely-used transformations like the Suzuki-Miyaura coupling is intrinsically linked to the electronic and steric nature of their substituents. The subject of this guide, this compound, possesses both a weakly electron-donating methyl group and a hydroxymethyl group, the latter of which can exhibit dual electronic effects. To objectively assess its reactivity, this guide will compare it with phenylboronic acids bearing canonical electron-donating and electron-withdrawing groups.
Quantitative Reactivity Comparison
| Boronic Acid Derivative | Substituent(s) | Electronic Effect | Calculated Activation Energy (kcal/mol)† | Relative Reaction Rate (vs. Phenylboronic acid)‡ |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Electron-Donating | Lower | Faster |
| 4-Methylphenylboronic acid | 4-CH₃ | Weak Electron-Donating | Slightly Lower | Slightly Faster |
| This compound | 4-CH₂OH, 3-CH₃ | Weakly Electron-Donating (Net) | Inferred: Similar to 4-Methylphenylboronic acid | Inferred: Similar to 4-Methylphenylboronic acid |
| Phenylboronic acid | - | Neutral | Baseline | 1.00 |
| 4-Chlorophenylboronic acid | 4-Cl | Weak Electron-Withdrawing | Slightly Higher | Slightly Slower |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strong Electron-Withdrawing | Higher | Slower |
†Activation energies are generalized from computational studies of the transmetalation step in the Suzuki-Miyaura reaction, which is often rate-determining. ‡Relative reaction rates are generalized from experimental kinetic studies.
The methyl group at the 3-position and the hydroxymethyl group at the 4-position on this compound both contribute to the electronic nature of the molecule. The methyl group is a known electron-donating group through induction and hyperconjugation. The hydroxymethyl group can be weakly electron-withdrawing inductively due to the oxygen atom, but its ability to participate in hydrogen bonding can influence its effective electronic contribution in the reaction medium. Overall, the net effect is anticipated to be weakly electron-donating, suggesting a reactivity profile similar to or slightly enhanced compared to unsubstituted phenylboronic acid.
Experimental and Computational Protocols
To provide a basis for the data and inferences presented, this section details typical experimental and computational methodologies employed in the study of phenylboronic acid reactivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for assessing the reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water (10 mL).
-
Reaction Conditions: The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a set period.
-
Monitoring and Analysis: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Computational Protocol: DFT Calculations of Reaction Energetics
Computational studies investigating the reactivity of phenylboronic acids typically employ Density Functional Theory (DFT) to model the reaction mechanism and calculate key energetic parameters.
-
Software: Calculations are often performed using software packages such as Gaussian, ORCA, or Spartan.
-
Methodology: A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311+G(d,p) for all atoms.
-
Modeling the Reaction: The geometries of reactants, transition states, intermediates, and products for the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) are optimized.
-
Transition State Verification: Frequency calculations are performed to verify that transition state structures have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values. Solvation effects are typically included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Data Analysis: The calculated energies are used to construct a reaction energy profile and determine the activation energy for the rate-determining step, providing a quantitative measure of reactivity.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram, generated using the DOT language, illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a primary application for this compound.
Logical Workflow for Reactivity Assessment
The process of evaluating the reactivity of a novel boronic acid like this compound involves a synergistic approach combining computational and experimental methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
